[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
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Overview
Description
The compound [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic molecule that features a thiazole ring and a triazole ring connected via a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-halo ketone. The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. The final step involves the formation of the sulfide linkage, which can be achieved through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfide linkage in the compound can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic properties. For instance, its structural features might allow it to act as an inhibitor of specific enzymes or as a modulator of receptor activity.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFONE: This compound is similar but features a sulfone linkage instead of a sulfide.
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFOXIDE: This compound features a sulfoxide linkage.
Uniqueness
The uniqueness of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential interactions with biological targets make it a valuable compound for research and application in multiple fields.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S2/c1-13-6-8-14(9-7-13)18-21-15(11-25-18)12-26-19-23-22-17(24(19)2)16-5-3-4-10-20-16/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRJGYKVDJYGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(N3C)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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